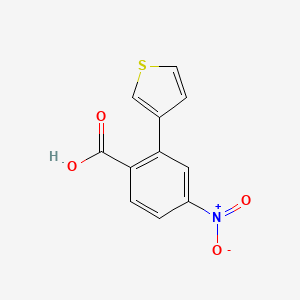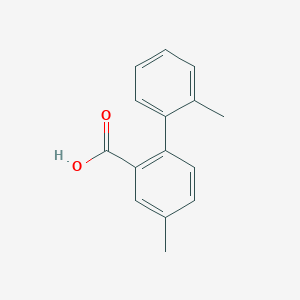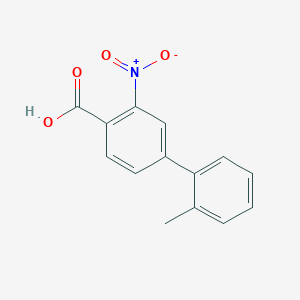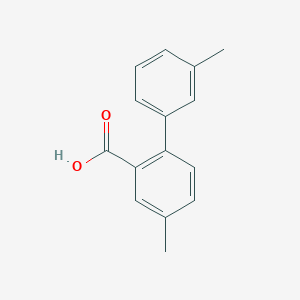
3-(3-Methylphenyl)-2-methylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-2-methylbenzoic acid, or MMP-2-MB, is an aromatic carboxylic acid that has a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of about 92 °C and a boiling point of about 270 °C. MMP-2-MB is used in a variety of processes, from synthesis to lab experiments, and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
MMP-2-MB is used in a variety of scientific research applications, including drug development, organic synthesis, and nanomaterials research. In drug development, it is used to study the effects of various drugs on the body. In organic synthesis, it is used as a starting material for the synthesis of various organic compounds. In nanomaterials research, it is used as a building block for the development of nanomaterials.
Mécanisme D'action
MMP-2-MB is known to interact with a number of enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are molecules that play a role in inflammation and allergic reactions.
Biochemical and Physiological Effects
MMP-2-MB has been studied extensively for its biochemical and physiological effects. Studies have shown that it has anti-inflammatory and anti-allergic properties. It has been found to reduce inflammation in the lungs, reduce the production of inflammatory molecules, and reduce the production of leukotrienes. In addition, it has been found to have neuroprotective effects, as it can reduce the damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
MMP-2-MB has a number of advantages for lab experiments. It is easy to synthesize and is readily available in 95% pure form. In addition, it is relatively stable, making it suitable for long-term storage. However, it is important to note that MMP-2-MB can be toxic at high concentrations, and it is important to take proper safety precautions when working with it.
Orientations Futures
MMP-2-MB has a wide range of potential future applications. One potential application is its use as an anti-cancer agent. Studies have shown that it can reduce the growth of cancer cells and inhibit the spread of cancer. In addition, it has potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, it has potential applications in the development of new drugs, as it can be used to modify existing drugs or create new drugs.
Méthodes De Synthèse
MMP-2-MB is synthesized through a multi-step process. The first step involves the reaction of 3-methylphenol and 2-methylbenzoic anhydride to create a compound known as 3-(3-methylphenyl)-2-methylbenzoic anhydride. This compound is then reacted with sodium hydroxide to form MMP-2-MB. The reaction is carried out in an aqueous solution at a temperature of about 150 °C, and the final product is a 95% pure solution of MMP-2-MB.
Propriétés
IUPAC Name |
2-methyl-3-(3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-3-6-12(9-10)13-7-4-8-14(11(13)2)15(16)17/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAPKTIRRKBEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688600 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-87-3 |
Source


|
| Record name | 2,3'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














